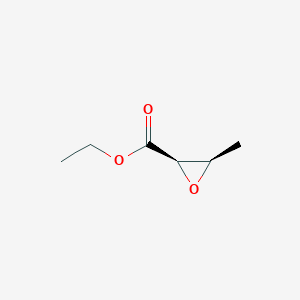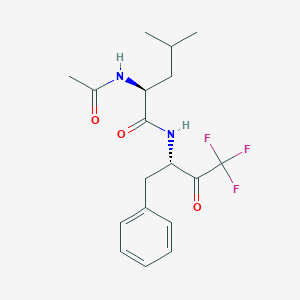![molecular formula C20H26BrN3O5 B049950 (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid CAS No. 131791-79-2](/img/structure/B49950.png)
(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid is a chemical compound that has been extensively researched in the scientific community. It is commonly known as BI-2536 and is a potent inhibitor of Polo-like kinase 1 (PLK1), which is a protein that plays a crucial role in cell division. The purpose of
Mecanismo De Acción
BI-2536 works by inhibiting the activity of (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid, which is a protein that is essential for cell division. (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid plays a crucial role in the regulation of the cell cycle, and its inhibition by BI-2536 leads to the arrest of cell division and ultimately cell death. The inhibition of (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid also leads to the activation of the DNA damage response pathway, which can enhance the effectiveness of other cancer treatments.
Efectos Bioquímicos Y Fisiológicos
BI-2536 has been shown to have a potent anti-cancer effect in preclinical studies. It has been found to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, BI-2536 has been found to enhance the effectiveness of radiation therapy and chemotherapy in preclinical studies. However, the exact biochemical and physiological effects of BI-2536 on normal cells are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BI-2536 is its potency as a (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid inhibitor. It has been found to be more potent than other (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid inhibitors that are currently available. Another advantage of BI-2536 is its ability to enhance the effectiveness of other cancer treatments. However, one limitation of BI-2536 is its toxicity to normal cells. It has been found to be toxic to normal cells at high concentrations, which may limit its clinical use.
Direcciones Futuras
There are several future directions for the research on BI-2536. One direction is the development of more potent and selective (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid inhibitors. Another direction is the investigation of the use of BI-2536 in combination with other cancer treatments. In addition, the investigation of the use of BI-2536 in the treatment of other diseases, such as Alzheimer's disease and malaria, is an area of future research. Finally, the investigation of the exact biochemical and physiological effects of BI-2536 on normal cells is an important area of future research.
Métodos De Síntesis
The synthesis of BI-2536 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are commercially available and include 2-bromo-1H-indole-3-carboxylic acid, N-methyl-N-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-L-alanine methyl ester, and N-methyl-L-alanine. The synthesis process involves the coupling of these starting materials, followed by a series of purification steps to obtain the final product.
Aplicaciones Científicas De Investigación
BI-2536 has been extensively studied for its potential use in cancer treatment. (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid is overexpressed in many types of cancer, and its inhibition by BI-2536 has been shown to induce cell death in cancer cells. In addition, BI-2536 has been found to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy. BI-2536 has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and malaria.
Propiedades
Número CAS |
131791-79-2 |
|---|---|
Nombre del producto |
(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid |
Fórmula molecular |
C20H26BrN3O5 |
Peso molecular |
468.3 g/mol |
Nombre IUPAC |
(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H26BrN3O5/c1-11(22-19(28)29-20(2,3)4)17(25)24(5)15(18(26)27)10-13-12-8-6-7-9-14(12)23-16(13)21/h6-9,11,15,23H,10H2,1-5H3,(H,22,28)(H,26,27)/t11-,15+/m0/s1 |
Clave InChI |
RYPPRCFTFSICQM-XHDPSFHLSA-N |
SMILES isomérico |
C[C@@H](C(=O)N(C)[C@H](CC1=C(NC2=CC=CC=C21)Br)C(=O)O)NC(=O)OC(C)(C)C |
SMILES |
CC(C(=O)N(C)C(CC1=C(NC2=CC=CC=C21)Br)C(=O)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C(=O)N(C)C(CC1=C(NC2=CC=CC=C21)Br)C(=O)O)NC(=O)OC(C)(C)C |
Sinónimos |
2-Bromo-N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-N-methyl-D-tryptophan |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(Z,2S)-1,5-diamino-1-oxopent-3-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide](/img/structure/B49868.png)
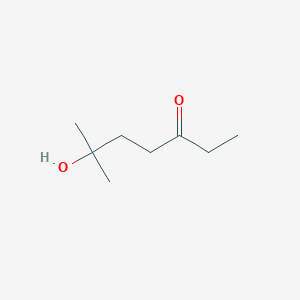
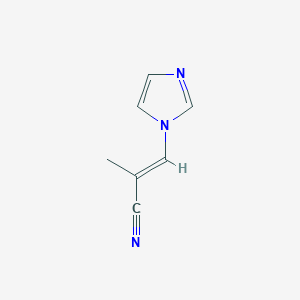
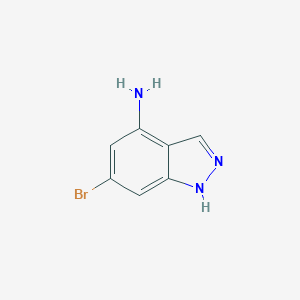
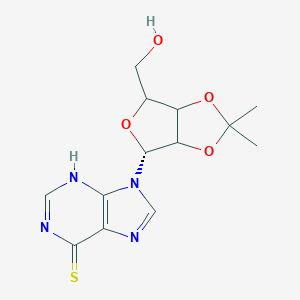
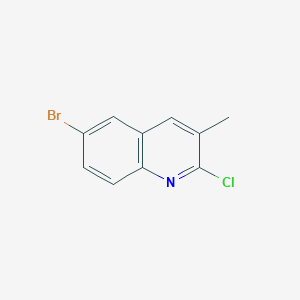
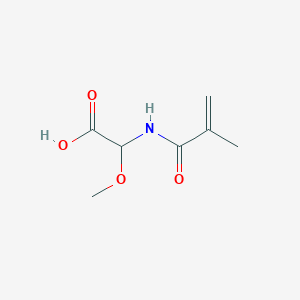
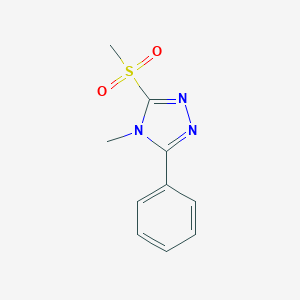
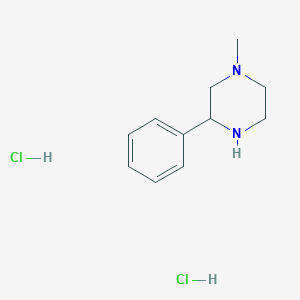
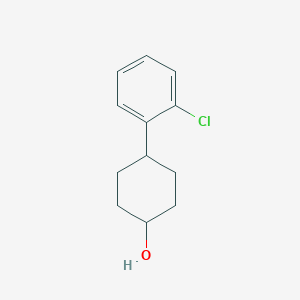
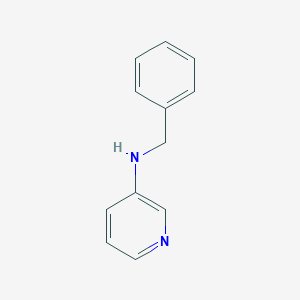
![2-[(5-Hydroxy-1h-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B49891.png)
